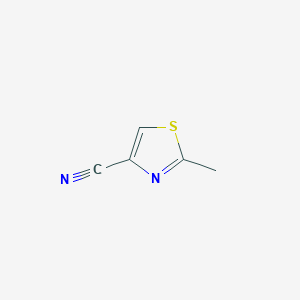

2-Methylthiazole-4-carbonitrile

Description

2-Methylthiazole-4-carbonitrile (CAS: 21917-76-0) is a heterocyclic compound with the molecular formula C₅H₄N₂S and a molecular weight of 124.16 g/mol. Structurally, it consists of a thiazole ring substituted with a methyl group at the 2-position and a nitrile group at the 4-position (Fig. 1). The compound is synthesized via the reaction of dichloro-α-amino-acrylonitrile with thioformamide in the presence of toluene-p-sulphonic acid . Key physical properties include a density of 1.256 g/cm³, a boiling point of 229.4°C, and a vapor pressure of 0.07 mmHg at 25°C . Its nitrile and methyl substituents contribute to its utility as a building block in pharmaceutical intermediates and agrochemical research .

Properties

IUPAC Name |

2-methyl-1,3-thiazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2S/c1-4-7-5(2-6)3-8-4/h3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYRJTQRYMNMUCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60384055 | |

| Record name | 2-Methylthiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21917-76-0 | |

| Record name | 2-Methylthiazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60384055 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methyl-1,3-thiazole-4-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylthiazole-4-carbonitrile typically involves the reaction of appropriate thiazole derivatives with cyanating agents. One common method includes the reaction of 2-methylthiazole with cyanogen bromide under controlled conditions to yield this compound . The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity. The product is then subjected to rigorous quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 2-Methylthiazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield thiazole derivatives with reduced functional groups.

Substitution: Nucleophilic substitution reactions can occur at the carbonitrile group, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

Substitution: Nucleophiles such as amines, alcohols; reactions are often conducted in polar solvents like ethanol or acetonitrile.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds .

Scientific Research Applications

2-Methylthiazole-4-carbonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 2-Methylthiazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazole derivatives with nitrile and methyl substituents exhibit distinct physicochemical and functional properties based on substituent positions. Below is a detailed comparison of 2-Methylthiazole-4-carbonitrile with three structurally related analogs:

Table 1. Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Structural Features |

|---|---|---|---|---|---|---|

| This compound | 21917-76-0 | C₅H₄N₂S | 124.16 | 1.256 | 229.4 | Methyl (C2), nitrile (C4) |

| 4-Methylthiazole-2-carbonitrile | 100516-98-1 | C₅H₄N₂S | 124.16 | - | - | Methyl (C4), nitrile (C2) |

| 1,3-Thiazole-4-carbonitrile | - | C₄H₂N₂S | 110.14 | - | - | Nitrile (C4), no methyl |

| 4-Methylthiazole-5-carboxylic acid | - | C₅H₅NO₂S | 143.16 | - | - | Methyl (C4), carboxylic acid (C5) |

Key Observations

Structural Variations: The position of the nitrile group significantly impacts electronic properties. this compound and 4-Methylthiazole-2-carbonitrile are positional isomers.

Synthetic Accessibility: this compound is synthesized via a one-pot reaction involving dichloro-α-amino-acrylonitrile and thioformamide . 1,3-Thiazole-4-carbonitrile lacks a methyl group, simplifying its synthesis but reducing steric complexity.

Applications :

- This compound is commercially available as a research chemical (e.g., CymitQuimica, 95% purity) and serves as a precursor for pharmaceutical intermediates .

- Derivatives like 4-Methylthiazole-5-carboxylic acid (Table 1) are used in peptide synthesis due to their carboxylic acid functionality .

The nitrile group’s position likely influences binding affinity in such hybrids.

Research Findings and Data

- Reactivity : The nitrile group in This compound can undergo nucleophilic addition or hydrolysis, making it versatile for functionalization. Its methyl group may stabilize the thiazole ring against oxidation .

- Crystallography : 1,3-Thiazole-4-carbonitrile forms hydrogen-bonded dimers and π–π stacks in its crystal lattice, a feature likely altered in methyl-substituted analogs due to steric effects .

- Thermal Stability : The high boiling point of This compound (229.4°C) suggests suitability for high-temperature reactions, though data for analogs are lacking .

Biological Activity

2-Methylthiazole-4-carbonitrile (CAS Number: 21917-76-0) is a heterocyclic compound that contains both sulfur and nitrogen in its structure. This compound has garnered attention in the fields of chemistry and biology due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties. This article aims to explore the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and comparisons with similar compounds.

- Molecular Formula: C₅H₄N₂S

- Molecular Weight: 124.16 g/mol

The compound's unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution. These reactions contribute to its utility in synthesizing more complex heterocyclic compounds and its application in medicinal chemistry.

Antimicrobial Properties

Research has indicated that this compound exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, showing effectiveness in inhibiting growth. The mechanism of action typically involves interaction with bacterial enzymes or receptors, leading to disrupted metabolic processes.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The above table summarizes the MIC values for different microbial strains, indicating that this compound is particularly potent against fungal pathogens like Candida albicans.

Anticancer Activity

Studies have also explored the anticancer potential of this compound. It has been shown to induce apoptosis in various cancer cell lines through the modulation of signaling pathways involved in cell survival and proliferation.

Case Study:

In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:

- Reduction of cell viability: Approximately 50% at a concentration of 25 µM after 48 hours.

- Induction of apoptosis: Increased levels of caspase-3 activity were observed, suggesting a mechanism involving programmed cell death.

This indicates its potential as a therapeutic agent in cancer treatment .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by modulating cytokine production and reducing oxidative stress markers. In an animal model of induced inflammation, administration of this compound led to:

- Decrease in pro-inflammatory cytokines: IL-6 and TNF-alpha levels were significantly reduced.

- Reduction in oxidative stress markers: Levels of malondialdehyde (MDA) decreased while antioxidant enzyme activities (SOD, CAT) increased.

These findings suggest that the compound may be beneficial in treating inflammatory diseases.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Enzyme Inhibition: The compound can act as a competitive inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Binding: It may bind to receptors on cell membranes, altering signal transduction pathways.

- Free Radical Scavenging: Its structure allows it to neutralize free radicals, thereby reducing oxidative stress and inflammation.

Comparison with Similar Compounds

When compared to other thiazole derivatives such as 2-Aminothiazole and 4-Methylthiazole-2-carbonitrile, this compound shows distinct biological activities due to its unique substitution pattern.

| Compound | Biological Activity |

|---|---|

| 2-Aminothiazole | Broad antimicrobial and anticancer properties |

| 4-Methylthiazole-2-carbonitrile | Similar structure but less potent activity |

| This compound | Notable antimicrobial, anticancer, and anti-inflammatory effects |

This comparison highlights the unique efficacy of this compound among its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.